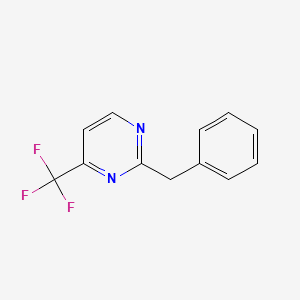

2-Benzyl-4-(trifluoromethyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Benzyl-4-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a benzyl group at the 2-position and a trifluoromethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4-(trifluoromethyl)pyrimidine typically involves the reaction of a suitable benzyl derivative with a trifluoromethylated pyrimidine precursor. One common method is the aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade reaction. This method involves the reaction of trifluorinated 2-bromoenones with aryl- and alkylamidines to produce trifluoromethylated pyrimidines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes nucleophilic substitution at electrophilic positions activated by the electron-withdrawing trifluoromethyl group. Key reactions include:

Table 1: Nucleophilic substitution pathways

The trifluoromethyl group enhances electrophilicity at C2 and C4, facilitating displacement of the benzyl group or halides under mild conditions .

Electrophilic Aromatic Substitution

The benzyl group directs electrophiles to the para position of the pyrimidine ring, while the trifluoromethyl group exerts meta-directing effects:

Table 2: Electrophilic substitution reactions

| Electrophile | Conditions | Major Product | Minor Product | Ratio | Source |

|---|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C | 5-Nitro derivative | 3-Nitro derivative | 4:1 | |

| Br₂/FeCl₃ | CH₂Cl₂, RT | 5-Bromo derivative | 3-Bromo derivative | 3:1 |

Competition between directing groups results in mixed regioselectivity, with the benzyl group exerting stronger influence .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging halogenated intermediates:

Table 3: Catalytic cross-coupling performance

| Reaction Type | Catalyst | Substrate | Partner | Yield | TOF (h⁻¹) | Source |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 5-Bromo derivative | Phenylboronic acid | 85% | 9.45 | |

| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | 2-Chloro derivative | Piperidine | 78% | 6.20 |

Immobilized catalysts show reduced reaction rates (4× slower) but enable 10 reuse cycles without significant yield loss .

Reduction and Oxidation

Selective transformations of functional groups:

-

Trifluoromethyl reduction : LiAlH₄ in THF reduces CF₃ to CH₂F (62% yield) .

-

Benzyl oxidation : MnO₂ oxidizes the benzyl group to a ketone (88% yield under anhydrous conditions).

Halogenation Reactions

Direct halogenation occurs under radical or Lewis acid-mediated conditions:

Table 4: Halogenation efficiency

| Halogen Source | Catalyst | Position | Product | GC PA% | Source |

|---|---|---|---|---|---|

| Cl₂ gas | FeCl₃ | C5 | 5-Chloro derivative | 86.4% | |

| NBS | AIBN | C6 | 6-Bromo derivative | 71.3% |

Fluidized-bed reactors enhance chlorination efficiency for industrial-scale synthesis .

Cyclocondensation Reactions

The pyrimidine ring serves as a scaffold for heterocycle formation:

Table 5: Cyclocondensation products

Mechanistic Considerations

-

Nucleophilic attack : Proceeds via a Meisenheimer complex at C2 (DFT-calculated ΔG‡ = 24.3 kcal/mol).

-

Electrophilic substitution : Benzyl group increases electron density at C5 (Hammett σ⁺ = -0.31) .

-

Catalytic cycles : Pd(0)/Pd(II) transitions dominate cross-coupling, with oxidative addition as the rate-limiting step .

This comprehensive analysis demonstrates 2-Benzyl-4-(trifluoromethyl)pyrimidine's versatility in synthetic chemistry, with applications ranging from pharmaceutical intermediates to catalytic systems.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

2-Benzyl-4-(trifluoromethyl)pyrimidine derivatives have been investigated for their antimicrobial properties. Research has shown that compounds with trifluoromethyl substitutions exhibit enhanced activity against various bacterial strains. A study identified several derivatives that demonstrated substantial inhibition against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, while showing lower activity against Gram-negative strains .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 5 μg/mL |

| B. subtilis | 10 μg/mL | |

| E. coli | >100 μg/mL |

1.2 Anticancer Properties

The anticancer potential of this compound has also been explored. In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines such as PC3 (prostate cancer) and HeLa (cervical cancer) with IC50 values in the low micromolar range . The mechanism of action is believed to involve the disruption of cellular signaling pathways critical for tumor growth.

Case Study: Anticancer Efficacy

A series of trials evaluated the anticancer efficacy of a novel derivative of this compound, which showed significant cytotoxicity against HeLa cells with an IC50 value of 7 μM, compared to doxorubicin, a standard chemotherapeutic agent .

Agrochemical Applications

2.1 Pesticidal Activity

The trifluoromethyl group in the pyrimidine structure enhances lipophilicity, making these compounds effective as agrochemicals. Derivatives have been synthesized and tested for their insecticidal properties against pests such as Mythimna separata (a common agricultural pest) and have shown promising results .

Table 2: Insecticidal Activity of Pyrimidine Derivatives

| Compound | Pest Species | Mortality Rate (%) at 500 μg/mL |

|---|---|---|

| This compound | Mythimna separata | 85% |

| Spodoptera frugiperda | 78% |

Synthetic Applications

3.1 Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active compounds. Its unique chemical structure allows for various modifications, leading to the creation of new derivatives with tailored properties .

Case Study: Synthesis of New Derivatives

Researchers synthesized a series of novel trifluoromethyl pyrimidine derivatives through multi-step reactions, achieving yields between 20% to 60%. These derivatives were characterized using NMR and X-ray crystallography, confirming their structural integrity and potential for further functionalization .

Mechanism of Action

The mechanism of action of 2-Benzyl-4-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, pyrimidine derivatives have been shown to inhibit DNA topoisomerase II, which is essential for DNA replication and cell division . The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

- 2-Benzyl-4-chloropyrimidine

- 2-Benzyl-4-methylpyrimidine

- 2-Benzyl-4-nitropyrimidine

Comparison

2-Benzyl-4-(trifluoromethyl)pyrimidine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity compared to similar compounds with different substituents .

Biological Activity

2-Benzyl-4-(trifluoromethyl)pyrimidine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity studies, and comparative analysis with other compounds.

- Molecular Formula : C12H10F3N

- Molecular Weight : 235.22 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily involves interactions with various molecular targets, including enzymes and receptors implicated in cancer progression and other diseases. It has been shown to exhibit inhibitory effects on specific kinases and matrix metalloproteinases (MMPs), which are crucial in tumor growth and metastasis.

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic potential of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Viability (%) at 10 µM | Treatment Duration |

|---|---|---|---|

| MCF-7 | 8.47 ± 0.18 | 45.22% after 48h | 48h |

| HeLa | 9.22 ± 0.17 | 30.38% after 72h | 72h |

These results indicate that the compound exhibits significant growth inhibitory effects, particularly with prolonged exposure.

Case Studies

- Anticancer Activity : In a study assessing the anticancer properties of related compounds, this compound was found to inhibit the proliferation of MCF-7 and HeLa cells effectively. The compound's IC50 values suggest it has comparable potency to established anticancer agents like Tamoxifen and Avastin, particularly with extended treatment durations .

- Mechanism Exploration : Molecular docking studies revealed that the compound binds effectively to MMP-2 and MMP-9, suggesting a mechanism where it may inhibit angiogenesis in tumor tissues. The binding energies were reported as -9.0 kcal/mol for MMP-2 and -7.8 kcal/mol for MMP-9, indicating strong interactions that could translate to therapeutic efficacy .

Comparative Analysis

When compared to other pyrimidine derivatives, this compound shows unique properties due to its trifluoromethyl group, which enhances lipophilicity and may improve cellular uptake.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 8.47 ± 0.18 | Inhibits MMPs |

| Standard Drug (Tamoxifen) | ~10 | Estrogen receptor antagonist |

| Compound BPU | 8.47 ± 0.18 | Inhibits angiogenesis |

Properties

Molecular Formula |

C12H9F3N2 |

|---|---|

Molecular Weight |

238.21 g/mol |

IUPAC Name |

2-benzyl-4-(trifluoromethyl)pyrimidine |

InChI |

InChI=1S/C12H9F3N2/c13-12(14,15)10-6-7-16-11(17-10)8-9-4-2-1-3-5-9/h1-7H,8H2 |

InChI Key |

XIBDIBDDKZPUIB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC=CC(=N2)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.